molecular formula C8H13NO2S B13277292 2-[(Thiophen-3-ylmethyl)amino]propane-1,3-diol

2-[(Thiophen-3-ylmethyl)amino]propane-1,3-diol

Cat. No.: B13277292
M. Wt: 187.26 g/mol
InChI Key: CBMJSONSXIYJCO-UHFFFAOYSA-N
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Description

2-[(Thiophen-3-ylmethyl)amino]propane-1,3-diol is a chemical compound with the molecular formula C8H13NO2S and a molecular weight of 187.26 g/mol . This compound is characterized by the presence of a thiophene ring, an amino group, and two hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Thiophen-3-ylmethyl)amino]propane-1,3-diol typically involves the reaction of thiophene-3-carbaldehyde with 2-amino-1,3-propanediol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(Thiophen-3-ylmethyl)amino]propane-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while substitution reactions on the thiophene ring can introduce various functional groups .

Mechanism of Action

The mechanism of action of 2-[(Thiophen-3-ylmethyl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino alcohols and thiophene derivatives, such as:

Properties

Molecular Formula

C8H13NO2S

Molecular Weight

187.26 g/mol

IUPAC Name

2-(thiophen-3-ylmethylamino)propane-1,3-diol

InChI

InChI=1S/C8H13NO2S/c10-4-8(5-11)9-3-7-1-2-12-6-7/h1-2,6,8-11H,3-5H2

InChI Key

CBMJSONSXIYJCO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CNC(CO)CO

Origin of Product

United States

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